Aethyloctylketonhelveticosid
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Overview
Description
Aethyloctylketonhelveticosid is a complex organic compound with the molecular formula C40H62O9. It features a variety of functional groups, including esters, aldehydes, hydroxyl groups, and tertiary alcohols . This compound is notable for its intricate structure, which includes multiple rings and rotatable bonds, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aethyloctylketonhelveticosid involves multiple steps, typically starting with the preparation of its ester and aldehyde components. One common method involves the reaction of ethyl chloroacetate with ammonia under cold conditions to form intermediate compounds, which are then further reacted to form the final product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process typically includes steps for purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Aethyloctylketonhelveticosid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and aldehyde sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Aethyloctylketonhelveticosid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of complex organic synthesis and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Aethyloctylketonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity. The pathways involved often include modulation of enzyme activity and alteration of metabolic processes .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.
Methyl butyrate: Another ester with a simpler structure and different physical properties.
Acetals and Ketals: Compounds with similar functional groups but different reactivity and stability profiles.
Uniqueness: Aethyloctylketonhelveticosid stands out due to its complex structure, which includes multiple rings and a variety of functional groups. This complexity makes it a valuable compound for studying intricate chemical reactions and developing new synthetic methods.
Properties
CAS No. |
40279-49-0 |
---|---|
Molecular Formula |
C40H62O9 |
Molecular Weight |
686.9 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2-ethyl-4-methyl-2-octyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C40H62O9/c1-5-7-8-9-10-11-16-39(6-2)48-32-22-34(46-26(3)35(32)49-39)47-28-12-18-37(25-41)30-13-17-36(4)29(27-21-33(42)45-24-27)15-20-40(36,44)31(30)14-19-38(37,43)23-28/h21,25-26,28-32,34-35,43-44H,5-20,22-24H2,1-4H3/t26?,28-,29+,30?,31?,32?,34-,35+,36+,37-,38-,39?,40-/m0/s1 |
InChI Key |
ITLPNNVWSWFOJO-PXMDNIFDSA-N |
Isomeric SMILES |
CCCCCCCCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)CC |
Canonical SMILES |
CCCCCCCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)CC |
Origin of Product |
United States |
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